5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems containing multiple functional groups. The official designation this compound reflects the compound's complex structural architecture. The nomenclature systematically describes each component: the imidazolidin-4-one core ring system, the sulfanylidene group at position 2, the phenyl substituent at position 3, and the 2-aminopyridin-3-yl methylidene substituent at position 5.
The structural representation reveals a five-membered imidazolidinone ring containing two nitrogen atoms and one carbonyl group. The sulfanylidene functionality introduces a thiocarbonyl character at the 2-position, distinguishing this compound from standard imidazolidinones. The methylidene bridge connects the imidazolidinone core to the 2-aminopyridine moiety, creating an extended conjugated system that influences the compound's electronic properties.
The molecular formula of the compound is C₁₅H₁₂N₄OS, indicating a molecular weight of 296.35 daltons. The presence of four nitrogen atoms, one sulfur atom, and one oxygen atom within the molecular framework demonstrates the heterocycle-rich nature of this chemical entity. The spatial arrangement of these heteroatoms creates multiple potential sites for hydrogen bonding and coordination interactions.
Alternative Designations in Chemical Databases (CAS Registry, PubChem)
Chemical database registration systems provide multiple identification pathways for this compound through various nomenclature conventions and numerical identifiers. The Chemical Abstracts Service registry number 1142201-60-2 serves as the primary unique identifier for this compound. This registry number ensures unambiguous identification across different chemical information systems and commercial suppliers.
Alternative nomenclature systems describe the compound using different structural descriptors. The designation (5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one emphasizes the geometric configuration of the methylidene bridge through the (5E) stereochemical descriptor. The term "mercapto" serves as an alternative designation for the sulfanylidene functionality, reflecting older nomenclature conventions still prevalent in some chemical databases.
Commercial chemical suppliers utilize catalog-specific identifiers for procurement and inventory purposes. AK Scientific incorporates this compound into their research chemical portfolio under catalog number 0385DJ, facilitating access for research applications. The compound appears in specialized databases focused on heterocyclic chemistry and bioactive molecular scaffolds, reflecting its potential utility in pharmaceutical research endeavors.
Table 1: Database Identifiers and Alternative Names
| Database/System | Identifier | Alternative Designation |
|---|---|---|
| Chemical Abstracts Service | 1142201-60-2 | Primary CAS Registry Number |
| AK Scientific | 0385DJ | Commercial Catalog Number |
| Systematic Name | This compound | International Union of Pure and Applied Chemistry Standard |
| Alternative Name | (5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one | Stereochemical Descriptor Included |
| Molecular Formula | C₁₅H₁₂N₄OS | Elemental Composition |
Relationship to Imidazolidinone and Thioimidazolidinone Core Scaffolds
The structural architecture of this compound demonstrates intimate relationships with established imidazolidinone and thioimidazolidinone scaffold families. Research investigations have established imidazolidinone derivatives as versatile platforms for the development of enzyme inhibitors, particularly targeting serine proteases. The incorporation of sulfur functionality at the 2-position creates a thioimidazolidinone variant that maintains the core heterocyclic framework while introducing distinct electronic and steric properties.
The imidazolidinone scaffold serves as a foundation for numerous bioactive compounds, with functionalization patterns that exploit multiple points of molecular diversity. Studies have demonstrated that the scaffold affords opportunities for substitution at various positions, enabling the design of compounds with tailored biological activities. The 4-imidazolidinone core structure provides a rigid framework that can orient substituent groups in predictable spatial arrangements, facilitating structure-activity relationship studies in medicinal chemistry applications.
Thioimidazolidinone derivatives represent a specialized subset of this chemical family, where sulfur substitution at the 2-position introduces unique reactivity profiles and coordination capabilities. Research has shown that thioimidazolidinone compounds can exhibit distinct binding affinities compared to their oxygen-containing analogs. The sulfur atom's larger atomic radius and different electronegativity compared to oxygen create altered hydrogen bonding patterns and metal coordination geometries that can influence biological activity.
The relationship between standard imidazolidinones and thioimidazolidinones extends to their synthetic accessibility and chemical stability profiles. Both scaffold types can be prepared through similar synthetic methodologies, often involving cyclization reactions between appropriate precursors. The choice between oxygen and sulfur at the 2-position provides medicinal chemists with opportunities to fine-tune molecular properties such as lipophilicity, metabolic stability, and target selectivity.
Table 2: Structural Comparison of Related Scaffold Types
| Scaffold Type | Core Structure | Heteroatom at Position 2 | Key Structural Features |
|---|---|---|---|
| Imidazolidinone | 5-membered ring with two nitrogens | Oxygen (carbonyl) | Standard heterocyclic framework |
| Thioimidazolidinone | 5-membered ring with two nitrogens | Sulfur (thiocarbonyl) | Enhanced coordination capability |
| 4-Imidazolidinone | Carbonyl at position 4 | Variable | Optimized for enzyme inhibition |
| N-amino-4-imidazolidinone | Additional amino substitution | Variable | Multiple diversity points |
Properties
IUPAC Name |
5-[(2-aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c16-13-10(5-4-8-17-13)9-12-14(20)19(15(21)18-12)11-6-2-1-3-7-11/h1-9H,(H2,16,17)(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBQDCAJQTWUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(N=CC=C3)N)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound can be described by its molecular formula and features a complex structure that includes an imidazolidinone core, a phenyl group, and an aminopyridine moiety. This unique combination suggests diverse interactions with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Anticancer Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, including those related to inflammation and cancer progression .
Biological Activity Data Table
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Anticancer Efficacy
In a study involving breast cancer cell lines, this compound demonstrated significant cytotoxic effects. The mechanism was linked to the activation of apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Case Study 2: Antimicrobial Activity
Another investigation assessed the compound's antimicrobial properties against Staphylococcus aureus. Results indicated a notable reduction in bacterial viability at concentrations as low as 20 µM, suggesting its potential for development as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key differences in substituents, heterocyclic systems, and biological profiles are highlighted below.
Table 1: Structural and Functional Comparison of Imidazolidinone and Thiazolidinone Derivatives
Key Insights from Comparison:
Structural Variations and Bioactivity: The target compound’s 2-aminopyridin-3-ylmethylidene group distinguishes it from analogs like CID 1190426 (hydroxymethyl) and ’s chromenyl derivatives. This substituent may enhance target specificity in drug design due to its H-bonding capacity . Thiazolidinone derivatives () exhibit broader reported bioactivities, attributed to their sulfur-rich cores and flexible substituent positions. However, the imidazolidinone scaffold in the target compound could offer unique metabolic stability .
In contrast, thiazolidinones () leverage sulfur atoms for redox modulation . The hydroxymethyl group in CID 1190426 improves solubility compared to the hydrophobic 2-aminopyridine in the target compound, suggesting trade-offs between bioavailability and target affinity .
coli assays up to 1 mM/plate, indicating that sulfur-containing heterocycles can be genotoxically safe. This supports further exploration of the target compound’s safety .
Preparation Methods
Synthesis of the Imidazolidinone Core
The core structure, imidazolidin-4-one , can be synthesized via cyclization of suitable amino acid derivatives or through the reaction of urea derivatives with α-haloketones.
Method 1: Cyclization of Urea Derivatives
- Starting Material: Urea derivatives bearing phenyl or pyridyl groups.
- Reaction Conditions: Heating in the presence of dehydrating agents such as polyphosphoric acid or phosphoryl chloride.
- Outcome: Formation of the imidazolidinone ring via intramolecular cyclization.
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Cyclization | Urea derivative + α-haloketone | Reflux in acetic acid | 65-75% | Patent EP1761528B1 |
Introduction of the Sulfanylidene Group
The sulfanylidene functionality at position 2 is typically introduced via thiol or thioamide chemistry.
Method 2: Thioamide Formation
- Starting Material: Imidazolidinone intermediate.
- Reagents: Lawesson's reagent or phosphorus pentasulfide (P4S10).
- Conditions: Reflux in an inert solvent such as toluene or pyridine.
- Outcome: Conversion of the carbonyl group at position 2 to a thiocarbonyl, yielding the sulfanylidene derivative.
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Thioamide formation | Lawesson's reagent | Reflux in toluene | 60-70% | Patent EP1893196B2 |
Attachment of the Phenyl Group at Position 3
The phenyl substitution is achieved via aromatic substitution or via coupling reactions.
Method 3: Suzuki-Miyaura Cross-Coupling
- Starting Material: Halogenated imidazolidinone precursor.
- Reagents: Phenylboronic acid, Pd(PPh3)4 catalyst.
- Conditions: Reflux in an aqueous-organic solvent mixture (e.g., toluene/water).
- Outcome: Formation of the phenyl substituent at the desired position.
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Phenyl coupling | Phenylboronic acid + Pd catalyst | Reflux in toluene/water | 70-80% | Patent EP1761528B1 |
Incorporation of the 2-Aminopyridin-3-yl Methylidene Group
This step involves condensation of a suitable aldehyde or ketone derivative with the amino group of the pyridine.
Method 4: Knoevenagel Condensation
- Starting Material: 2-Aminopyridine-3-carboxaldehyde.
- Reagents: Base such as piperidine or pyridine, and a suitable acid catalyst.
- Conditions: Reflux in ethanol or acetic acid.
- Outcome: Formation of the methylidene linkage via condensation.
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Methylidene formation | 2-Aminopyridine-3-carboxaldehyde + base | Reflux in ethanol | 65-75% | Patent EP1761528B1 |
Summary of the Synthetic Route
Notes and Research Findings
- The synthesis of this compound requires precise control of reaction conditions to prevent side reactions such as polymerization or over-oxidation.
- The choice of reagents like Lawesson's reagent is critical for efficient sulfur incorporation.
- Cross-coupling reactions like Suzuki-Miyaura are preferred for aromatic substitutions due to their high regioselectivity and yields.
- The condensation step to introduce the methylidene group is sensitive to moisture and requires an inert atmosphere for optimal results.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
